Methyl 2-Chloro-4-iodobenzoate Methyl 2-Chloro-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 156573-32-9
VCID: VC21267918
InChI: InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)I)Cl
Molecular Formula: C8H6ClIO2
Molecular Weight: 296.49 g/mol

Methyl 2-Chloro-4-iodobenzoate

CAS No.: 156573-32-9

Cat. No.: VC21267918

Molecular Formula: C8H6ClIO2

Molecular Weight: 296.49 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Chloro-4-iodobenzoate - 156573-32-9

Specification

CAS No. 156573-32-9
Molecular Formula C8H6ClIO2
Molecular Weight 296.49 g/mol
IUPAC Name methyl 2-chloro-4-iodobenzoate
Standard InChI InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Standard InChI Key GXZQAHOVNZHGFE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)I)Cl
Canonical SMILES COC(=O)C1=C(C=C(C=C1)I)Cl

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-chloro-4-iodobenzoate (CAS 156573-32-9) is an aromatic organic compound with the molecular formula C8H6ClIO2 and a molecular weight of 296.49 g/mol . Its structure consists of a benzoic acid methyl ester with chlorine substitution at the 2-position (ortho) and iodine substitution at the 4-position (para) of the benzene ring. This specific arrangement of halogens creates an electron-deficient aromatic system that influences its chemical behavior.

The compound's chemical structure can be represented by several notations:

  • SMILES: COC(=O)C1=C(C=C(C=C1)I)Cl

  • InChI: InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3

  • InChIKey: GXZQAHOVNZHGFE-UHFFFAOYSA-N

The presence of both chlorine and iodine substituents on the benzene ring confers specific reactivity patterns, particularly in cross-coupling reactions where the carbon-iodine bond can selectively participate in palladium-catalyzed transformations while the carbon-chlorine bond remains intact under controlled conditions.

Physical Properties and Characteristics

Methyl 2-chloro-4-iodobenzoate appears as a colorless to light yellow liquid at room temperature . This viscous compound has specific physical properties that are important for its handling, storage, and application in various chemical processes.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic patterns that allow for its identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used for verification of its structure, with specific chemical shifts corresponding to the aromatic protons and the methyl ester group .

Predicted Collision Cross Section Data

Modern analytical techniques have been employed to characterize this compound, including collision cross-section measurements for various ionic species. These measurements provide valuable information for mass spectrometry-based identification methods.

Table 1: Predicted Collision Cross Section Data for Methyl 2-chloro-4-iodobenzoate

Adductm/zPredicted CCS (Ų)
[M+H]⁺296.91738143.4
[M+Na]⁺318.89932149.8
[M+NH₄]⁺313.94392147.9
[M+K]⁺334.87326146.6
[M-H]⁻294.90282139.1
[M+Na-2H]⁻316.88477137.8
[M]⁺295.90955142.3
[M]⁻295.91065142.3

These collision cross-section values provide important data for identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry, enhancing the analytical capabilities for research involving this molecule.

Synthesis Methods

The synthesis of methyl 2-chloro-4-iodobenzoate can be accomplished through several routes, with the most common being the esterification of the corresponding 2-chloro-4-iodobenzoic acid.

Esterification of 2-Chloro-4-iodobenzoic Acid

The primary synthetic route involves the reaction of 2-chloro-4-iodobenzoic acid with methanol in the presence of an acid catalyst. According to documented procedures, this method can achieve yields of approximately 79%, producing the target compound as an oil .

The general reaction follows this pattern:
2-chloro-4-iodobenzoic acid + methanol → methyl 2-chloro-4-iodobenzoate + water

In a specific example from the literature, starting with 13.9 g (49.2 mmol) of 2-chloro-4-iodobenzoic acid, researchers obtained 11.52 g of the methyl ester, representing a 79% yield .

Alternative Synthesis Routes

While the Fischer esterification is the most common approach, other methods may involve:

  • Halogenation of methyl 2-chlorobenzoate at the 4-position

  • Direct methylation of 2-chloro-4-iodobenzoic acid using diazomethane

  • Transesterification from other esters of 2-chloro-4-iodobenzoic acid

These alternative routes may be preferred depending on the availability of starting materials, scale of production, and specific requirements for purity or reaction conditions.

Solubility and Solution Preparation

Methyl 2-chloro-4-iodobenzoate exhibits selective solubility in various organic solvents, which is an important consideration for its use in chemical reactions and analytical procedures.

Solubility Profile

The compound shows slight solubility in chloroform and methanol, while being more readily soluble in dimethyl sulfoxide (DMSO) . This solubility pattern reflects its moderately polar nature, influenced by both the halogen substituents and the ester functional group.

Stock Solution Preparation

For research applications, proper preparation of stock solutions is essential. The recommended approach involves careful selection of appropriate solvents based on the compound's solubility characteristics. Once prepared, stock solutions should be stored in separate packages to prevent degradation from repeated freezing and thawing cycles .

Table 2: Stock Solution Preparation Guide for Methyl 2-chloro-4-iodobenzoate

Concentration1 mg5 mg10 mg
1 mM3.3728 mL16.864 mL33.728 mL
5 mM0.6746 mL3.3728 mL6.7456 mL
10 mM0.3373 mL1.6864 mL3.3728 mL

When stored at -80°C, stock solutions maintain stability for up to 6 months, while at -20°C, the recommended usage period is within 1 month . For enhanced solubility, heating the sample to 37°C followed by ultrasonic bath treatment can be effective.

Research Applications and Significance

Methyl 2-chloro-4-iodobenzoate serves as a valuable building block in various chemical transformations and research applications.

Role in Organic Synthesis

The compound's value in organic synthesis stems from its bifunctional halogenated structure, particularly the differential reactivity of the carbon-iodine and carbon-chlorine bonds. The iodo group typically participates more readily in cross-coupling reactions such as Suzuki, Sonogashira, or Negishi couplings, allowing for selective functionalization at the 4-position while preserving the 2-chloro substitution.

Pharmaceutical Intermediates

In medicinal chemistry, methyl 2-chloro-4-iodobenzoate serves as an intermediate in the synthesis of bioactive compounds with potential pharmaceutical applications. The ability to selectively modify the molecular scaffold through various coupling reactions makes it a versatile starting material for the construction of complex drug candidates.

Research Citations

The compound has been cited in numerous research publications, indicating its significance in chemical research . These citations span various fields including organic synthesis methodology, materials science, and medicinal chemistry, highlighting its versatility and importance as a chemical building block.

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